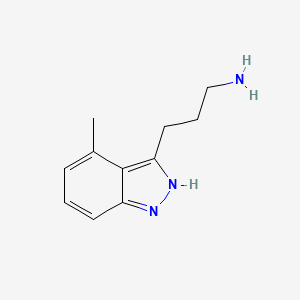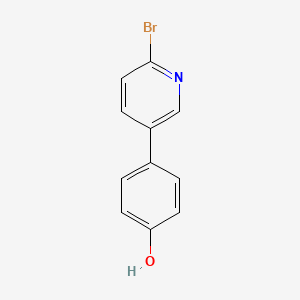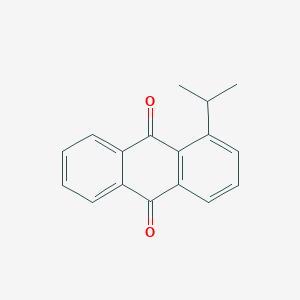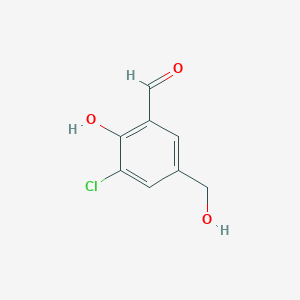
N,N-Diethyl-S-methylthiohydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-S-methylthiohydroxylamine: is an organic compound that belongs to the class of hydroxylamines It is characterized by the presence of diethyl and methylthio groups attached to the nitrogen and sulfur atoms, respectively
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-S-methylthiohydroxylamine typically involves the reaction of diethylamine with methylthiohydroxylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often catalyzed by acids or bases to enhance the yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and quantity of the product. In industrial settings, the reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation, crystallization, or chromatography.
化学反应分析
Types of Reactions: N,N-Diethyl-S-methylthiohydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxylamine and thioether functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction is usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles. Solvents like dichloromethane or acetonitrile are often used, and the reaction may be catalyzed by acids or bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-diethyl-S-methylsulfonylhydroxylamine, while reduction may produce N,N-diethyl-S-methylaminothiohydroxylamine.
科学研究应用
Chemistry: N,N-Diethyl-S-methylthiohydroxylamine is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to investigate the effects of hydroxylamines on cellular processes. It may serve as a model compound for studying the interactions of similar molecules with biological targets.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Its unique chemical properties make it a candidate for targeting specific molecular pathways.
Industry: In industrial applications, this compound is used as a stabilizer, antioxidant, and corrosion inhibitor. It is also employed in the production of polymers, resins, and other materials.
作用机制
The mechanism of action of N,N-Diethyl-S-methylthiohydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with proteins, nucleic acids, and other biomolecules, affecting their function and activity. The thioether group may also play a role in modulating the compound’s reactivity and interactions.
相似化合物的比较
N,N-Diethylhydroxylamine: This compound is similar in structure but lacks the methylthio group. It is used as a reducing agent and oxygen scavenger.
N,N-Diethylmethylamine: This compound has a similar diethylamine structure but lacks the hydroxylamine and thioether groups. It is used in organic synthesis and as a solvent.
Uniqueness: N,N-Diethyl-S-methylthiohydroxylamine is unique due to the presence of both hydroxylamine and thioether functional groups. This combination imparts distinct chemical properties, making it versatile for various applications. Its ability to undergo multiple types of reactions and interact with different molecular targets sets it apart from other similar compounds.
属性
分子式 |
C5H13NS |
|---|---|
分子量 |
119.23 g/mol |
IUPAC 名称 |
N-ethyl-N-methylsulfanylethanamine |
InChI |
InChI=1S/C5H13NS/c1-4-6(5-2)7-3/h4-5H2,1-3H3 |
InChI 键 |
SRKZKZLXCIGXNE-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-](/img/structure/B13145951.png)


![2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)-](/img/structure/B13145957.png)



![benzhydryl (2S,5R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13145975.png)

![9,10-Anthracenedione, 1-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-](/img/structure/B13145980.png)

![6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonyl chloride](/img/structure/B13145988.png)

![9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[(4-methylphenyl)amino]-](/img/structure/B13146011.png)
